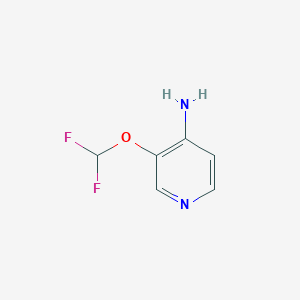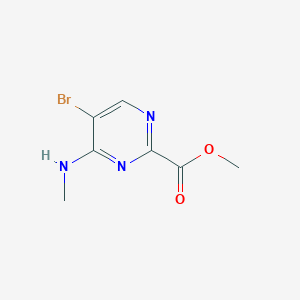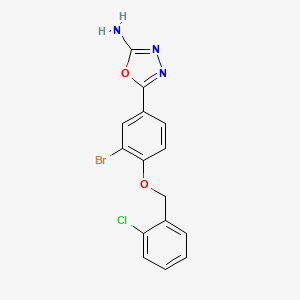
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13N3. It is known for its unique structure, which includes a pyridine ring and a pyrazole ring, making it a compound of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with 4-hydrazinyl-1-methyl-1H-pyrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-Methyl-N1-(pyridin-2-yl)ethane-1,2-diamine
- N1-Methyl-N1-(pyrazin-2-yl)ethane-1,2-diamine
- N1-Methyl-N1-(quinolin-2-yl)ethane-1,2-diamine
Uniqueness
N1-Methyl-N1-((3-(pyridin-2-yl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This dual ring structure enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a versatile compound in various research applications.
Eigenschaften
Molekularformel |
C12H17N5 |
|---|---|
Molekulargewicht |
231.30 g/mol |
IUPAC-Name |
N'-methyl-N'-[(5-pyridin-2-yl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H17N5/c1-17(7-5-13)9-10-8-15-16-12(10)11-4-2-3-6-14-11/h2-4,6,8H,5,7,9,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
CREOQTRWBNVALP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN)CC1=C(NN=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)

![3-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B11785550.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)

![3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11785570.png)



![6-Ethyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785580.png)
